molecular formula C₁₆H₂₀O₉ B1152228 Propyl Paraben 4-Glucuronide

Propyl Paraben 4-Glucuronide

Cat. No.: B1152228
M. Wt: 356.32
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucuronidation in Phase II Metabolism

Glucuronidation is a major and crucial pathway in Phase II metabolism. uomus.edu.iqjove.com This process involves the enzymatic addition of a glucuronic acid moiety, derived from D-glucose, to a xenobiotic. jove.com The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comijpcbs.com The primary significance of glucuronidation lies in its ability to dramatically increase the water solubility of lipophilic (fat-soluble) compounds. mhmedical.comijpcbs.com This increased polarity facilitates the excretion of the transformed substance from the body, primarily through urine or bile. uef.fiijpcbs.com By converting xenobiotics into more water-soluble and generally less biologically active forms, glucuronidation plays a vital role in detoxification. uomus.edu.iqijpcbs.com This pathway is responsible for the metabolism of a wide array of substances, including many drugs, environmental pollutants, and endogenous compounds. ijpcbs.comnih.gov

The process begins with the synthesis of an activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA). uomus.edu.iq UGT enzymes then facilitate the transfer of the glucuronyl group from UDPGA to a suitable functional group on the substrate, such as a hydroxyl (–OH), carboxyl (–COOH), amine (–NH2), or thiol (–SH) group. jove.com The resulting glucuronide conjugates are typically more polar and are readily eliminated by the kidneys. jove.com

Overview of Paraben Metabolism and Conjugation Pathways

Following hydrolysis, PHBA undergoes Phase II conjugation reactions. researchgate.netresearchgate.net It can be conjugated with glucuronic acid, sulfate (B86663), or glycine (B1666218) before being excreted in the urine. researchgate.net A subordinate metabolic pathway for parabens involves the direct conjugation of the parent compound with either glucuronic acid or sulfate, without prior hydrolysis. researchgate.net This direct glucuronidation or sulfation leads to the formation of paraben glucuronides and paraben sulfates, respectively. researchgate.neteuropa.eu The specific metabolic profile of a paraben can be influenced by the route of exposure. researchgate.net For instance, dermal exposure may lead to a higher proportion of the parent paraben being metabolized directly via conjugation compared to oral exposure, where hydrolysis is more predominant due to intestinal and hepatic esterases. nih.govnih.gov

Positioning of Propyl Paraben 4-Glucuronide as a Key Metabolic Product

Propyl paraben, like other parabens, is subject to the metabolic pathways described above. Following exposure, propyl paraben can be hydrolyzed to p-hydroxybenzoic acid, which is then conjugated and excreted. researchgate.net Alternatively, propyl paraben can be directly conjugated to form metabolites such as propyl paraben sulfate and this compound. europa.eu

This compound is formed when a glucuronic acid molecule is attached to the hydroxyl group at the 4th position of the propyl paraben molecule. This O-glucuronide is a significant metabolite, particularly when considering direct conjugation pathways. jove.com The formation of this compound renders the parent compound more water-soluble, thus facilitating its elimination from the body. jove.comijpcbs.com Research has identified this compound as one of the key metabolites of propyl paraben found in the body after exposure. pharmaffiliates.comtheclinivex.com Its presence in urine is often used as a biomarker to assess human exposure to propyl paraben. researchgate.net

The table below summarizes the key chemical information for Propyl Paraben and its glucuronide conjugate.

Compound Name Synonyms Molecular Formula Molecular Weight ( g/mol )
Propyl ParabenPropyl 4-hydroxybenzoate; p-hydroxybenzoic acid propyl esterC10H12O3180.20
This compound(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-(propoxycarbonyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acidC16H20O9356.32

Properties

Molecular Formula

C₁₆H₂₀O₉

Molecular Weight

356.32

Origin of Product

United States

Formation and Biotransformation Pathways of Propyl Paraben 4 Glucuronide

Glucuronidation as a Primary Conjugation Pathway for Propyl Paraben

Glucuronidation stands as a cornerstone of propyl paraben metabolism. nih.gov This conjugation reaction involves the transfer of a glucuronic acid moiety from a high-energy cofactor to the propyl paraben molecule. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov While propyl paraben can also be metabolized through hydrolysis of its ester bond to form p-hydroxybenzoic acid, direct glucuronidation of the parent compound is a significant pathway leading to the formation of Propyl Paraben 4-Glucuronide. nih.govresearchgate.net This metabolic route effectively inactivates the biological activity of propyl paraben and prepares it for elimination. The presence of glucuronide conjugates of propyl paraben in urine serves as a reliable biomarker of exposure to the parent compound.

Precursor Substrates and Metabolic Intermediates in Propyl Paraben Glucuronidation

The formation of this compound is a two-step enzymatic process that relies on specific precursor substrates. The first essential substrate is propyl paraben itself, which possesses a hydroxyl group that serves as the acceptor site for the glucuronic acid moiety.

The second critical precursor is Uridine 5'-diphospho-glucuronic acid (UDPGA), the activated form of glucuronic acid. nih.gov UDPGA acts as the donor of the glucuronyl group in the reaction catalyzed by UGTs. nih.gov There are no significant metabolic intermediates in the direct glucuronidation of propyl paraben; the reaction proceeds with the direct transfer of the glucuronyl group from UDPGA to the 4-hydroxyl position of the propyl paraben molecule, resulting in the formation of this compound.

Hepatic and Extrahepatic Sites of Propyl Paraben Glucuronidation

The liver is the primary site of propyl paraben glucuronidation. researchgate.net Within the liver, the UGT enzymes are predominantly located in the endoplasmic reticulum of hepatocytes, where they have ready access to both endogenous and xenobiotic compounds. researchgate.net In vitro studies utilizing human liver microsomes have demonstrated significant glucuronidation activity towards propyl paraben. researchgate.net

However, the biotransformation of propyl paraben is not confined to the liver. Extrahepatic sites also contribute to its metabolism. The small intestine, in particular, has been identified as a site of paraben metabolism. nih.gov This is significant as orally ingested propyl paraben can undergo first-pass metabolism in the gut wall before reaching systemic circulation. Additionally, studies have shown that the skin also possesses the enzymatic machinery for paraben metabolism, including conjugation reactions. nih.gov

In Vitro Studies on this compound Formation

A substantial body of in vitro research has illuminated the specifics of this compound formation. Studies using human liver microsomes have been instrumental in confirming the liver's capacity to actively glucuronidate propyl paraben. researchgate.netsemanticscholar.org These experiments typically involve incubating propyl paraben with human liver microsomes in the presence of the essential cofactor UDPGA and then quantifying the formation of the glucuronide conjugate. semanticscholar.org

Furthermore, research with recombinant human UGT isoforms has helped to identify the specific enzymes responsible for this biotransformation. These studies have shown that several UGT isoforms can catalyze the glucuronidation of propyl paraben, indicating a degree of redundancy in this metabolic pathway. The key UGT isoforms implicated in propyl paraben glucuronidation include UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. researchgate.net

In Vitro System Key Findings Reference
Human Liver MicrosomesDemonstrated active glucuronidation of propyl paraben. researchgate.net
Recombinant Human UGTsIdentified UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17 as catalysts. researchgate.net

Metabolic Stability and Kinetics of Glucuronidation in Biological Systems

Propyl paraben is characterized by its rapid metabolism in biological systems. researchgate.net Human pharmacokinetic studies have shown that after oral administration, propyl paraben is quickly absorbed and eliminated, with a terminal half-life of approximately 2.9 hours. researchgate.net This rapid clearance is largely attributable to efficient metabolic processes, including glucuronidation.

In vitro studies with human liver microsomes have provided insights into the metabolic stability of propyl paraben. For instance, the concentration of propyl paraben was found to decrease by 50% under certain in vitro conditions, highlighting its susceptibility to metabolic breakdown. researchgate.net While specific kinetic parameters such as K_m and V_max for the glucuronidation of propyl paraben by individual UGT isoforms are not extensively reported in publicly available literature, the collective evidence from in vitro and in vivo studies points towards a high-capacity, efficient glucuronidation pathway. This ensures that propyl paraben does not significantly accumulate in human tissues. researchgate.net

Parameter Finding Reference
Terminal Half-Life (in humans) Approximately 2.9 hours researchgate.net
Metabolic Stability (in vitro) Propyl paraben concentration decreased by 50% in human plasma under certain conditions. researchgate.net
Excretion A significant fraction of an administered dose is excreted in the urine as metabolites. researchgate.net

Enzymology of Propyl Paraben Glucuronidation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The glucuronidation of propylparaben (B1679720) is not the responsibility of a single enzyme but rather a concerted effort by multiple UGT isoforms. Research has demonstrated that several members of both the UGT1A and UGT2B subfamilies are capable of catalyzing the conjugation of glucuronic acid to propylparaben. nih.govresearchgate.net

Specifically, studies utilizing human liver microsomes and recombinant human UGT enzymes have identified the following isoforms as key players in the metabolism of propylparaben:

UGT1A1

UGT1A8

UGT1A9

UGT2B7

UGT2B15

UGT2B17 nih.govresearchgate.net

These findings indicate that the metabolic clearance of propylparaben via glucuronidation is a robust process, with redundancy in the enzymatic pathways involved.

Characterization of UGT Catalytic Activity Towards Propyl Paraben

The catalytic activity of the identified UGT isoforms towards propylparaben has been characterized through in vitro studies. These investigations typically involve incubating recombinant human UGT enzymes with propylparaben and the cofactor UDP-glucuronic acid, followed by the quantification of the resulting propylparaben glucuronide.

In comparative studies, all parabens, including propylparaben, were actively glucuronidated by human liver microsomes. nih.govresearchgate.net Among the various parabens tested, the glucuronidation activity of specific UGT isoforms varies. For instance, UGT1A8 and UGT1A1 have demonstrated higher activity towards benzylparaben compared to parabens with aliphatic chains like propylparaben. Conversely, UGT1A9, UGT2B7, UGT2B15, and UGT2B17 showed comparable or lesser activity towards benzylparaben. researchgate.net This highlights a degree of substrate specificity among the different UGT isoforms.

Cofactor Requirements and Reaction Conditions for UGT-Mediated Glucuronidation

The enzymatic conjugation of propylparaben by UGTs is dependent on specific cofactors and optimal reaction conditions. The essential cofactor for this reaction is Uridine 5'-diphospho-glucuronic acid (UDPGA) , which serves as the donor of the glucuronic acid moiety that is transferred to the propylparaben molecule. researchgate.net

Typical in vitro assay conditions for assessing propylparaben glucuronidation by recombinant UGT isoforms or human liver microsomes include:

Buffer: Tris-HCl is commonly used to maintain a stable pH. researchgate.net

pH: The optimal pH for the reaction is generally around 7.4, mimicking physiological conditions. researchgate.net

Magnesium Chloride (MgCl2): This divalent cation is often included in the reaction mixture as it is a common requirement for enzymatic activity. researchgate.net

Temperature: The reaction is typically carried out at 37°C to simulate human body temperature. researchgate.net

A standard in vitro glucuronidation assay would involve the incubation of the UGT enzyme source (e.g., human liver microsomes or recombinant UGTs), propylparaben, and UDPGA in a buffered solution containing MgCl2 at 37°C. The reaction is then stopped, and the formation of propylparaben glucuronide is quantified using analytical techniques such as high-performance liquid chromatography (HPLC).

Enzyme Kinetics and Substrate Specificity of Relevant UGTs

The efficiency of propylparaben glucuronidation by different UGT isoforms can be described by key enzyme kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

While the involvement of several UGT isoforms is established, detailed and comparative kinetic data for propylparaben glucuronidation across all responsible UGTs is not extensively available in the public literature. However, the existing research indicates that parabens, in general, are good substrates for several UGT isoforms. nih.govresearchgate.net

The substrate specificity of these UGTs is not limited to parabens. For example, UGT1A1 is also known to be the primary enzyme responsible for the glucuronidation of bilirubin. nih.gov UGT2B7 is involved in the metabolism of a wide range of compounds, including morphine and non-steroidal anti-inflammatory drugs. nih.gov This broad substrate specificity is a characteristic feature of many drug-metabolizing enzymes.

Table 1: UGT Isoforms Involved in Propyl Paraben Glucuronidation and Their General Substrate Classes

UGT IsoformInvolved in Propyl Paraben GlucuronidationOther General Substrate Classes
UGT1A1 YesBilirubin, Steroids, various drugs
UGT1A8 YesFlavonoids, coumarins
UGT1A9 YesPropofol, non-steroidal anti-inflammatory drugs
UGT2B7 YesOpioids, bile acids, fatty acids, various drugs
UGT2B15 YesAndrogens, various drugs
UGT2B17 YesAndrogens, various xenobiotics

This table is for illustrative purposes and is not exhaustive.

Impact of Genetic Polymorphisms on UGT Activity and Propyl Paraben Glucuronidation

Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can lead to altered enzyme activity, which in turn can affect the rate of glucuronidation of their substrates. While the impact of genetic polymorphisms on the metabolism of various drugs has been extensively studied, specific research directly linking common UGT polymorphisms to altered propylparaben glucuronidation is limited.

However, based on the known roles of specific UGT isoforms in propylparaben metabolism, it can be inferred that certain polymorphisms could have an effect. For instance:

UGT1A128 : This common polymorphism is characterized by an extra TA repeat in the promoter region of the UGT1A1 gene, leading to reduced enzyme expression and activity. researchgate.net Given that UGT1A1 is involved in propylparaben glucuronidation, individuals carrying the UGT1A128 allele might exhibit a decreased capacity to metabolize this compound.

UGT2B7 Polymorphisms : The UGT2B7 gene is known to be highly polymorphic. nih.gov While some studies on specific polymorphisms have not shown significant effects on the metabolism of certain substrates, the potential impact on propylparaben glucuronidation remains an area for further investigation.

Further research is necessary to definitively establish the quantitative impact of specific UGT genetic polymorphisms on the pharmacokinetics of propylparaben and the formation of Propyl Paraben 4-Glucuronide in different individuals and populations.

Analytical Methodologies for Propyl Paraben 4 Glucuronide Quantification

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for the separation and detection of propylparaben-4-glucuronide from endogenous components in biological samples. Liquid chromatography, in particular, coupled with highly sensitive detectors, provides the necessary analytical power for precise quantification.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of propylparaben-4-glucuronide. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations. The separation is typically achieved using a reversed-phase liquid chromatography system, which effectively separates the glucuronide metabolite from its parent compound and other metabolites.

In LC-MS/MS analysis, the compound is first ionized, usually by electrospray ionization (ESI) in negative mode, and then fragmented. Specific fragment ions are monitored for quantification, a process known as multiple reaction monitoring (MRM), which significantly enhances the specificity of the analysis. While specific mass transitions for propylparaben-4-glucuronide are established during method development, a common approach involves monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific product ion. For instance, studies analyzing related paraben glucuronides have utilized similar principles to establish robust analytical methods.

Ultra-high-performance liquid chromatography (UHPLC) systems are often employed to achieve faster analysis times and improved chromatographic resolution. nih.gov The use of stable isotope-labeled internal standards is crucial in LC-MS/MS to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-performance liquid chromatography (HPLC) is a versatile technique that can be coupled with various detectors for the analysis of propylparaben (B1679720) and its metabolites. While not as sensitive or selective as mass spectrometry for trace-level quantification of metabolites in biological fluids, HPLC with UV or diode array detection (DAD) is widely used for the analysis of parent parabens in pharmaceutical and cosmetic formulations. mdpi.com

For the analysis of propylparaben-4-glucuronide, a C18 or similar reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection wavelength is usually set around 254 nm, where parabens exhibit strong absorbance. However, direct quantification of the glucuronide in complex matrices like urine or plasma by HPLC-UV can be challenging due to potential interferences from other compounds that absorb at similar wavelengths. Therefore, extensive sample cleanup is often required. The primary utility of HPLC with these detectors lies in analyzing samples with higher concentrations of the analyte or for method development purposes.

Sample Preparation and Extraction Protocols for Biological Matrices

The complexity of biological matrices such as urine, plasma, and tissue necessitates thorough sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of propylparaben and its metabolites from biological samples. nih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a small volume of an organic solvent.

For propylparaben-4-glucuronide, which is more polar than its parent compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used. The selection of the appropriate sorbent and elution solvents is critical to achieve high recovery of the glucuronide. The efficiency of SPE is dependent on factors such as the pH of the sample, the flow rate, and the composition of the wash and elution solvents. A well-optimized SPE protocol can significantly improve the sensitivity and robustness of the subsequent chromatographic analysis by reducing matrix effects.

Enzymatic Hydrolysis for Total Conjugate Quantification

To determine the total exposure to propylparaben, it is often necessary to measure the sum of its free and conjugated forms. Since a significant portion of propylparaben is metabolized to its glucuronide and sulfate (B86663) conjugates, a hydrolysis step is required to convert these conjugates back to the parent compound before analysis.

This is typically achieved through enzymatic hydrolysis using β-glucuronidase, often in combination with sulfatase, to cleave the glucuronic acid and sulfate moieties, respectively. nih.gov The reaction is generally carried out by incubating the sample with the enzyme solution at a specific temperature (e.g., 37°C) and pH for a defined period. The efficiency of the hydrolysis is crucial for the accurate quantification of the total paraben concentration and depends on the enzyme activity, incubation time, and temperature. Following hydrolysis, the sample is then subjected to extraction and analysis for the parent propylparaben. This approach provides a valuable measure of the total internal dose of the compound.

Isotopic Labeling Strategies for Quantitative Analysis and Internal Standards

The use of isotopically labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in LC-MS/MS. These standards are molecules that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., ¹³C or ²H).

For the analysis of propylparaben and its metabolites, stable isotope-labeled versions of the parent compound, such as ¹³C₆-propylparaben or d₄-propylparaben, are commercially available and commonly used. nih.govsigmaaldrich.com These internal standards are added to the sample at the beginning of the preparation process and co-elute with the native analyte during chromatography. Because they have a different mass, they can be distinguished by the mass spectrometer.

The key advantage of using an isotopically labeled internal standard is its ability to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. Since the internal standard behaves almost identically to the analyte throughout the entire analytical process, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification. While isotopically labeled standards for the parent parabens are readily available, the synthesis of labeled glucuronide metabolites can be more complex but is the ideal approach for the direct quantification of these conjugates. The use of a fully ¹³C isotope labeled standard is considered the gold standard for correcting matrix effects in LC-MS/MS analysis. nih.gov

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Quantification

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For Propyl Paraben 4-Glucuronide, this involves validating the entire process, including the enzymatic conversion to Propyl Paraben and the subsequent detection. The key parameters for validation are selectivity, linearity, accuracy, precision, and the limits of quantification.

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. In the context of Propyl Paraben quantification, methods must be able to distinguish it from other paraben analogues (e.g., Methylparaben, Ethylparaben) and endogenous matrix components.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods achieve selectivity through chromatographic separation on columns like a C18 reversed-phase column. scirp.org The specificity of these methods is confirmed by the absence of interfering peaks at the retention time of Propyl Paraben in blank samples. qub.ac.uk The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even higher selectivity. This is achieved by monitoring specific precursor-to-product ion transitions, which is a highly specific fingerprint for the analyte. For instance, in one LC-MS/MS method, the transition for Propyl Paraben was set to m/z 178.9 → 91.9, ensuring that only this specific compound was being measured. researchgate.net

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. Analytical methods for Propyl Paraben consistently show excellent linearity, with correlation coefficients (r²) typically exceeding 0.999. researchgate.net This indicates a strong linear relationship between concentration and the instrument's response. The linear range is established to cover the expected concentrations of the analyte in the samples.

Below is a table summarizing the linearity findings from various validated methods for Propyl Paraben quantification.

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
UPLC4 - 32> 0.999
HPLC16 - 24> 0.999
LC-MS/MS0.0005 - 0.1> 0.999
HPLC-UV0.03 - 1> 0.9995

This table is interactive and can be sorted by column.

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. The acceptance criteria for accuracy are generally within ±15% of the nominal value. Validated methods for Propyl Paraben demonstrate high accuracy across different concentration levels and matrices.

The following table presents accuracy data from different studies, expressed as the mean percent recovery.

MethodConcentration LevelsMean Recovery (%)
UPLC30%, 100%, 150% of target100.2% - 100.8% scirp.org
HPLCThree levels100.1% phytojournal.com
LC-MS/MSNot specified92.2% - 112.4% researchgate.net
HPLCNot specified98.3% - 101.0% researchgate.net

This table is interactive and can be sorted by column.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short period with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment.

For Propyl Paraben quantification methods, the %RSD is consistently low, typically well below the common acceptance limit of 15%.

The table below summarizes precision data from validated analytical methods.

MethodPrecision Type% RSD
LC-MS/MSIntra-day0.02% - 0.14% qub.ac.uk
LC-MS/MSInter-day1.1% - 4.3% qub.ac.uk
HPLCRepeatability< 1.79% phytojournal.com
HPLCIntermediate Precision< 2% phytojournal.com
HPLC-UVRepeatability< 5.33% gerpac.eu
HPLC-UVIntermediate Precision< 6.43% gerpac.eu

This table is interactive and can be sorted by column.

Limits of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected. These limits are crucial for studies involving low-level exposure. The sensitivity of the method, particularly when using LC-MS/MS, allows for very low LOQs, making it suitable for biomonitoring studies in the general population.

Below is a summary of reported LOD and LOQ values for Propyl Paraben.

MethodMatrixLODLOQ
GC-MS/MSUrine0.02 - 0.25 µg/L0.08 - 0.83 µg/L researchgate.netnih.gov
LC-MS/MSUrineNot specified0.2 ng/mL researchgate.net
HPLC-UVPharmaceutical Gel0.010 µg/mL0.021 µg/mL
Flow InjectionNot specified3.9 x 10⁻⁹ g/mLNot specified researchgate.net

This table is interactive and can be sorted by column.

Occurrence and Distribution in Biological Systems

Detection and Quantification in Human Biological Matrices

The detection and quantification of Propyl Paraben 4-Glucuronide in human biological samples are crucial for assessing exposure to Propyl Paraben. Following absorption, Propyl Paraben is metabolized, primarily through conjugation with glucuronic acid, to form this compound, which is then excreted.

Urinary Excretion Profiles of this compound

Urine is the primary matrix for biomonitoring Propyl Paraben exposure due to the efficient excretion of its metabolites. Studies have consistently shown that parabens are predominantly excreted in their conjugated forms. nih.gov For n-propyl paraben, approximately 43% of the total amount excreted in urine is in the form of its glucuronide conjugate. nih.govnih.gov In a study of 100 anonymous adults, the median concentration of n-propyl paraben glucuronide in urine was found to be 3.2 ng/mL, with a detection frequency of 64%. nih.gov

The concentration of conjugated species, including this compound, increases with the total concentration of the parent compound, indicating a dose-dependent relationship. nih.gov The urinary levels of both glucuronide and sulfate (B86663) conjugates show a strong correlation with the total amount of propyl paraben, making them reliable biomarkers of exposure. nih.gov

Urinary Concentrations of n-Propyl Paraben and its Conjugates in Adults (n=100)
CompoundFrequency of Detection (%)Median Concentration (ng/mL)Range (ng/mL)Percentage of Total Amount
n-Propyl paraben, free37&lt; LOD&lt; LOD–95.02
n-Propyl paraben, glucuronide643.2&lt; LOD–82043
n-Propyl paraben, sulfate835.2&lt; LOD–42455

Data sourced from Ye, X. et al. (2006). nih.gov

Presence in Other Biological Fluids (e.g., plasma, serum, breast milk)

While urine is the most common matrix for analysis, Propyl Paraben and its metabolites, including the glucuronide conjugate, have been detected in other biological fluids.

Plasma and Serum: Following oral administration, Propyl Paraben is rapidly absorbed and metabolized. In a study involving 139 pairs of serum and whole blood samples from Chinese adults, propylparaben (B1679720) was a predominant paraben found, with a mean concentration of 2.1 ng/mL in serum and 1.3 ng/mL in whole blood. nih.gov The presence of the parent compound in blood suggests that its metabolites, including this compound, would also be present, although specific quantification of the glucuronide in these matrices is less commonly reported than in urine.

Breast Milk: The presence of parabens in breast milk is a significant concern due to potential exposure of nursing infants. Studies have detected propyl paraben in human breast milk samples. researchgate.netnih.govup.ac.za For instance, in a Canadian study, propyl paraben was detected in 37% of human milk samples. up.ac.za While these studies often report the concentration of the parent compound, it is understood that both free and conjugated forms can be transferred to breast milk. up.ac.za Further research has identified sulfated species of parabens in breast milk, indicating the potential for conjugation in this matrix as well. pfascentral.org

Comparative Metabolic Fate Across Different Species

The metabolism of Propyl Paraben can vary across different species, which is an important consideration when extrapolating toxicological data from animal studies to humans.

In humans , after exposure, parabens are primarily metabolized to p-hydroxybenzoic acid and its conjugates, or directly to glucuronide and sulfate conjugates of the parent paraben. nih.gov The direct conjugation pathway is significant for propyl paraben, with a substantial portion being excreted as this compound. nih.gov

In rats , following intraduodenal or intravenous administration, parabens are mainly hydrolyzed to p-hydroxybenzoic acid, which is then conjugated with glycine (B1666218), glucuronide, and sulfate before being excreted in the urine. nih.gov

In rabbits , after oral administration of various parabens, only a small percentage (0.2–0.9%) of the unchanged paraben is excreted in the urine, suggesting extensive metabolism. nih.gov

Studies on fish cell lines have also been conducted to understand the cytotoxic effects of parabens and their metabolites, indicating that the toxicity can be tissue-dependent. nih.gov The primary metabolite, 4-hydroxybenzoic acid, was found to be significantly more toxic to fish hepatocytes than human hepatocytes. nih.gov These species-specific differences in metabolism highlight the importance of using appropriate models for risk assessment.

Role as a Biomarker of Propyl Paraben Exposure and Metabolism

The measurement of this compound in biological matrices, particularly urine, serves as a reliable biomarker of exposure to Propyl Paraben. nih.govresearchgate.net This is because monitoring the parent compound alone can underestimate exposure due to its rapid metabolism.

Measuring the metabolite p-hydroxybenzoic acid is not an ideal approach for assessing exposure to specific parabens, as it is a nonspecific metabolite common to all parabens. nih.govresearchgate.net Given that different parabens have varying biological activities, specific biomarkers are necessary. nih.gov

The high frequency of detection of conjugated forms of propyl paraben in urine demonstrates their utility in biomonitoring studies. nih.govresearchgate.net The strong correlation between the urinary concentrations of this compound and the total propyl paraben exposure validates its use as a specific and reliable biomarker for assessing human exposure levels. nih.gov

Synthetic Approaches for Research Standards

Chemical Synthesis of Propyl Paraben 4-Glucuronide and its Isomers

The chemical synthesis of O-aryl glucuronides, such as this compound, is a complex process that typically involves the coupling of a protected glucuronic acid derivative with the aglycone, in this case, propyl paraben. A well-established method for this type of glycosylation is the Koenigs-Knorr reaction. nih.govdshs-koeln.de

The Koenigs-Knorr reaction involves the use of a glycosyl halide, often a protected acetobromoglucuronic acid methyl ester, which reacts with the hydroxyl group of the aglycone in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. nih.gov The reaction proceeds through a nucleophilic substitution at the anomeric carbon of the glucuronic acid derivative. The use of participating protecting groups on the glucuronic acid moiety, such as acetyl groups, helps to direct the stereochemistry of the newly formed glycosidic bond, favoring the formation of the desired β-anomer.

A plausible synthetic route for this compound, based on the work of Mönch et al. (2012) who synthesized similar alkyl glucuronides, would involve the following key steps nih.gov:

Preparation of the Glycosyl Donor: Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate is a common glycosyl donor for this type of reaction.

Glycosylation: Propyl paraben (propyl 4-hydroxybenzoate) would be reacted with the glycosyl donor in an inert solvent.

Promotion: A promoter, such as silver oxide or cadmium carbonate, would be used to facilitate the reaction.

Deprotection: Following the successful coupling, the acetyl and methyl ester protecting groups on the glucuronic acid moiety are removed, typically through hydrolysis under basic conditions, to yield the final this compound.

This method would likely produce the target β-glucuronide, though careful purification would be necessary to remove any potential α-anomer isomer and other byproducts.

Table 1: Key Reactants in the Proposed Koenigs-Knorr Synthesis of this compound

ReactantRole
Propyl Paraben (Propyl 4-hydroxybenzoate)Aglycone (Glycosyl Acceptor)
Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronateGlycosyl Donor
Silver Oxide or Cadmium CarbonatePromoter
Inert Solvent (e.g., Dichloromethane)Reaction Medium
Base (e.g., Sodium Hydroxide)Deprotection Agent

Enzymatic Synthesis of this compound in vitro

The in vitro enzymatic synthesis of this compound offers a highly specific and stereoselective alternative to chemical synthesis. This method utilizes UDP-glucuronosyltransferases (UGTs), which are the primary enzymes responsible for the glucuronidation of a wide range of xenobiotics and endogenous compounds in vivo.

Research has demonstrated that several human UGT isoforms are capable of catalyzing the glucuronidation of propyl paraben. Specifically, UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17 have been identified as the primary enzymes involved in this biotransformation.

The in vitro synthesis of this compound is typically carried out using a reaction mixture containing:

Propyl Paraben: The substrate to be glucuronidated.

UDP-glucuronic acid (UDPGA): The activated form of glucuronic acid that serves as the donor substrate.

A source of UGT enzymes: This can be in the form of human liver microsomes, which contain a mixture of UGTs, or recombinant UGT isoforms expressed in a suitable cell line (e.g., insect cells or bacteria). The use of specific recombinant UGTs allows for the production of the glucuronide by a single, defined enzyme.

A suitable buffer system: To maintain the optimal pH for enzyme activity.

Cofactors: Such as magnesium chloride (MgCl₂), which is often required for UGT activity.

The reaction is incubated at a physiological temperature (typically 37°C), and the formation of this compound can be monitored and quantified using analytical techniques such as high-performance liquid chromatography (HPLC).

Table 2: Components of a Typical in vitro Enzymatic Synthesis of this compound

ComponentFunction
Propyl ParabenSubstrate
UDP-glucuronic acid (UDPGA)Glucuronic Acid Donor
Human Liver Microsomes or Recombinant UGTsEnzyme Source
Buffer (e.g., Tris-HCl)Maintain pH
Magnesium Chloride (MgCl₂)Cofactor

Production of Deuterium-Labeled this compound for Analytical Applications

Deuterium-labeled internal standards are indispensable for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as they allow for accurate and precise measurement of the target analyte by correcting for matrix effects and variations in sample processing. This compound-d7 is a commercially available isotopically labeled standard used for this purpose.

The synthesis of this compound-d7 would likely involve a two-step process:

Synthesis of Deuterated Propyl Paraben (Propyl-d7 Paraben): The first step is the synthesis of the deuterated aglycone. This can be achieved by using a deuterated starting material, such as propanol-d7, in the esterification reaction with 4-hydroxybenzoic acid. Alternatively, H/D exchange reactions on the propyl chain of propyl paraben could be employed, although this may be less specific. hwb.gov.in

Glucuronidation of Propyl-d7 Paraben: The resulting propyl-d7 paraben would then be subjected to a glucuronidation reaction. This could be achieved through either the chemical synthesis methods described in section 6.1 (e.g., Koenigs-Knorr reaction) or the enzymatic methods outlined in section 6.2. The enzymatic approach, using UGTs, would offer high specificity and yield the desired β-glucuronide directly.

The final product, this compound-d7, would then be purified to a high degree to be suitable for use as an internal standard in sensitive analytical assays.

Table 3: Potential Synthetic Strategy for this compound-d7

StepDescriptionKey Reagents
1. DeuterationEsterification to produce propyl-d7 paraben.4-Hydroxybenzoic acid, Propanol-d7, Acid catalyst
2. GlucuronidationEnzymatic or chemical coupling to form the glucuronide.Propyl-d7 paraben, UDPGA and UGTs (enzymatic) or a protected glucuronic acid derivative and promoter (chemical)

Future Research Directions and Unanswered Questions

Elucidation of All Conjugated Metabolites of Propyl Paraben

Propyl paraben undergoes extensive metabolism in the human body, leading to the formation of both conjugated and hydrolyzed products. While Propyl Paraben 4-Glucuronide is a known phase II metabolite, a complete profile of all conjugated metabolites is yet to be fully elucidated.

Following oral administration, propyl paraben is metabolized into glucuronide and sulfate (B86663) conjugates, as well as hydrolyzed to p-hydroxybenzoic acid and p-hydroxyhippuric acid core.ac.uk. Studies have quantified the urinary excretion of these metabolites, with conjugated forms of propyl paraben accounting for a significant fraction core.ac.ukresearchgate.net. However, the exact structures and relative abundance of all possible glucuronide and sulfate conjugates formed in various tissues are not comprehensively documented. Future research should aim to:

Identify and characterize all isomeric forms of propyl paraben glucuronide. It is plausible that glucuronic acid may attach at different positions on the propyl paraben molecule, leading to various isomers.

Investigate the formation of sulfate conjugates in detail. While mentioned, the specific sulfotransferase enzymes involved and the quantitative contribution of sulfation to propyl paraben metabolism require more in-depth investigation.

Explore the potential for other minor conjugated metabolites. The possibility of conjugation with other endogenous molecules, although less common, cannot be entirely ruled out and warrants exploratory studies.

Advanced Mechanistic Studies of Glucuronidation at a Molecular Level

The enzymatic process of glucuronidation, which attaches a glucuronic acid moiety to propyl paraben, is central to its detoxification and elimination researchgate.net. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) researchgate.netmdpi.com.

Research has identified several human UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, as being involved in the glucuronidation of parabens mdpi.com. To advance our understanding at a molecular level, future studies should focus on:

Determining the precise contribution of each UGT isoform to the formation of this compound in different tissues, such as the liver and intestine.

Utilizing crystal structures and molecular modeling to visualize the binding of propyl paraben within the active sites of these UGT isoforms. This would provide insights into the substrate specificity and the catalytic mechanism.

Investigating the kinetics of glucuronidation by individual UGT isoforms in greater detail to understand their efficiency and capacity for metabolizing propyl paraben.

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

Accurate and sensitive detection of this compound and other metabolites is crucial for pharmacokinetic and biomonitoring studies. Current analytical methods have proven effective, but there is always a need for innovation.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method for the simultaneous determination of propyl paraben and its metabolites in biological matrices like urine and blood core.ac.uk. Other techniques such as HPLC with UV detection have also been employed asianpubs.org. The development of novel analytical techniques should aim for:

Increased throughput and reduced sample preparation time. This would be particularly beneficial for large-scale epidemiological studies.

Enhanced specificity to differentiate between isomeric forms of glucuronidated and sulfated metabolites.

Improved sensitivity to detect metabolites at very low concentrations , which may be present in certain tissues or after low-level environmental exposure.

Development of non-invasive analytical methods , such as analysis of saliva or exhaled breath condensate, to facilitate easier and more frequent monitoring.

Inter-Individual Variability in Propyl Paraben Glucuronidation and its Contributing Factors

Significant variability in drug metabolism is a well-established phenomenon, and the glucuronidation of propyl paraben is unlikely to be an exception. Understanding the factors that contribute to this variability is essential for personalized risk assessment.

Genetic polymorphisms in UGT genes are a known cause of inter-individual differences in the metabolism of various compounds researchgate.netnih.govnih.govflinders.edu.au. The genes encoding for UGT enzymes are polymorphic, and these genetic variations can lead to altered enzyme activity researchgate.netnih.govnih.gov. Future research in this area should address:

Q & A

Q. What analytical methods are recommended for detecting and quantifying Propyl Paraben 4-Glucuronide in biological samples?

To ensure accurate detection, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity. Key steps include:

  • Sample preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to cleave glucuronide conjugates and release the parent compound for quantification .
  • Instrument parameters : Optimize ionization settings (e.g., electrospray ionization in negative mode) and select multiple reaction monitoring (MRM) transitions for enhanced selectivity.
  • Validation : Include recovery tests, calibration curves, and inter-day precision assessments to comply with FDA/EMA guidelines for bioanalytical method validation .

Q. What is the metabolic pathway of this compound, and how does it influence toxicity assessments?

Propyl Paraben undergoes phase II metabolism via UDP-glucuronosyltransferases (UGTs) in the liver, forming the 4-glucuronide conjugate, which is excreted renally. Key considerations:

  • Species-specific metabolism : Rat models show higher glucuronidation rates than humans, necessitating interspecies extrapolation in toxicity studies.
  • Toxicity implications : Conjugation reduces systemic exposure to free propyl paraben but may not fully mitigate endocrine-disrupting effects observed in high-dose in vivo models .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the endocrine-disrupting effects of this compound?

Utilize the Hershberger Bioassay (OECD TG 441) with modifications for glucuronide-specific analysis:

  • Model selection : Castrated immature male Wistar rats (6 weeks old) to eliminate endogenous androgen interference .
  • Dosage stratification : Test low (10 mg/kg/day), medium (250 mg/kg/day), and high (750 mg/kg/day) doses to identify non-monotonic dose responses .
  • Endpoints : Measure organ weights (e.g., thyroid, spleen), histopathological changes, and serum hormone levels (e.g., TSH, T3/T4). Significant weight reductions in endocrine organs at ≥250 mg/kg/day indicate dose-dependent toxicity .

Q. How should conflicting data on this compound’s bioactivity be analyzed and reconciled?

Apply systematic review frameworks and meta-analytical tools:

  • Data harmonization : Normalize dose metrics (e.g., mg/kg/day vs. μM concentrations) and adjust for metabolic differences across species.
  • Bias assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., concurrent exposure to other parabens in consumer products) .
  • Mechanistic studies : Combine in vitro receptor-binding assays (e.g., ERα/β, androgen receptor) with in vivo histopathology to resolve discrepancies between molecular and tissue-level effects .

Q. What strategies are effective for integrating omics data (e.g., metabolomics, transcriptomics) into toxicity studies of this compound?

  • Experimental workflow :

Exposure modeling : Administer this compound to human hepatocyte cell lines or organoids.

Multi-omics profiling : Use LC-MS/MS for metabolomics and RNA-seq for transcriptomics to identify perturbed pathways (e.g., steroidogenesis, oxidative stress).

Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite changes to gene expression patterns .

  • Validation : Cross-reference omics findings with traditional toxicological endpoints (e.g., organ weights, hormone levels) to confirm biological relevance .

Methodological Guidance

Q. How can researchers formulate rigorous hypotheses about this compound using frameworks like PICO and FINER?

  • PICO framework :
  • Population : Immature male rats (castrated) or human hepatic cell lines.
  • Intervention : Oral gavage or in vitro exposure to this compound.
  • Comparison : Vehicle control vs. positive control (e.g., flutamide for anti-androgen effects).
  • Outcome : Thyroid weight reduction, histopathological disruption .
    • FINER criteria : Ensure hypotheses are Feasible (e.g., accessible animal models), Novel (e.g., exploring non-classical endocrine pathways), and Ethical (e.g., minimizing animal use via in vitro alternatives) .

Q. How should researchers visualize complex datasets, such as multi-omic interactions involving this compound?

  • Heatmaps : Display differentially expressed genes/metabolites across dose groups.
  • Pathway maps : Use KEGG or Reactome to highlight disrupted biological processes (e.g., steroid hormone synthesis).
  • Tables : Summarize EC50 values, BMD estimates, and statistical significance levels (e.g., p < 0.05, 95% CI) .

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